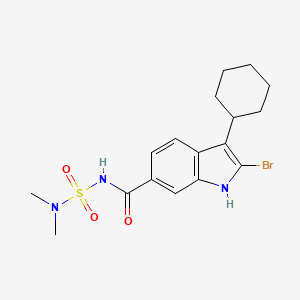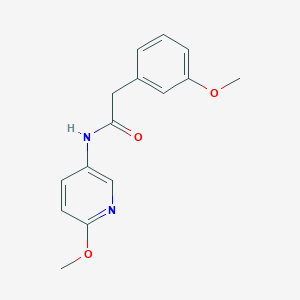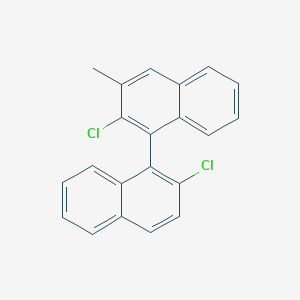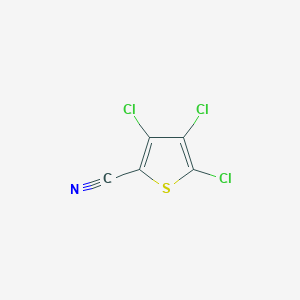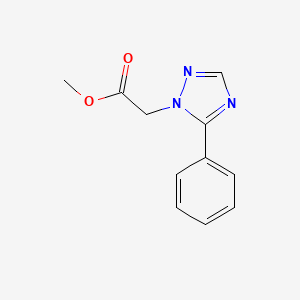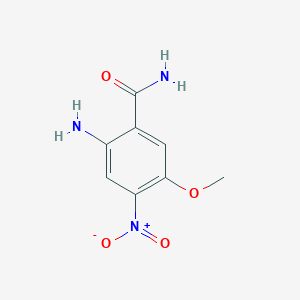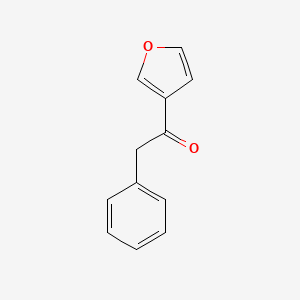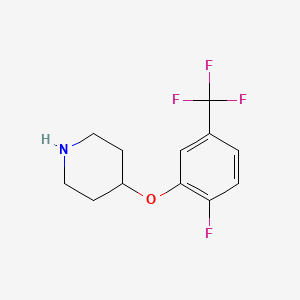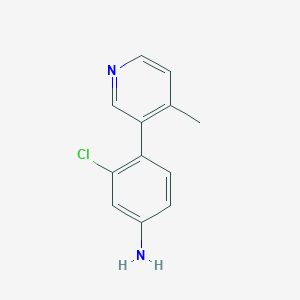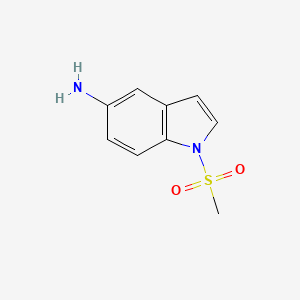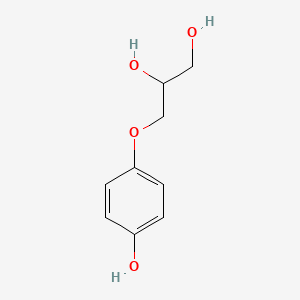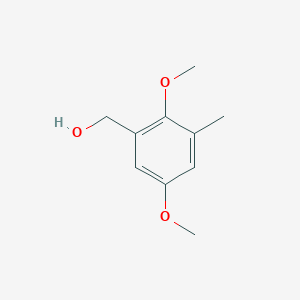![molecular formula C9H9N3S B8672202 [4-(1,3-thiazol-2-yl)phenyl]hydrazine](/img/structure/B8672202.png)
[4-(1,3-thiazol-2-yl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,3-thiazol-2-yl)phenyl]hydrazine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-thiazol-2-yl)phenyl]hydrazine typically involves the reaction of 2-bromo-1-(4-thiazolyl)benzene with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1,3-thiazol-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Applications De Recherche Scientifique
[4-(1,3-thiazol-2-yl)phenyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antifungal agent, particularly against Candida albicans.
Industry: It is used in the production of dyes, pigments, and other materials that require the thiazole moiety.
Mécanisme D'action
The mechanism of action of [4-(1,3-thiazol-2-yl)phenyl]hydrazine, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage is a critical factor in its antifungal efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenyl-1,3-thiazol-2-yl)hydrazine: Similar structure but with a phenyl group instead of a thiazolyl group.
(4-Arylthiazol-2-yl)hydrazine derivatives: These compounds have various aryl groups attached to the thiazole ring and exhibit different biological activities.
Uniqueness
[4-(1,3-thiazol-2-yl)phenyl]hydrazine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antifungal properties . The presence of both the thiazole ring and the hydrazine group contributes to its reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C9H9N3S |
|---|---|
Poids moléculaire |
191.26 g/mol |
Nom IUPAC |
[4-(1,3-thiazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C9H9N3S/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2 |
Clé InChI |
VNWDHMOFIKPIDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=CS2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


